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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B1157341 Get Quote

Executive Summary
Caffeidine Acid Sodium Salt (Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-

imidazole-5-carboxylate) is a significant hydrolytic degradation product of Caffeine (1,3,7-

trimethylxanthine). Often designated as Caffeine Impurity 1 or Impurity E precursor, its

identification is critical in stability-indicating assays for pharmaceutical caffeine products.

This guide outlines the definitive structural characterization of this molecule, distinguishing it

from its metabolic relatives, Caffeine and Caffeidine, through high-resolution mass

spectrometry (HRMS), nuclear magnetic resonance (NMR), and mechanistic degradation

analysis.
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Attribute Detail

Common Name Caffeidine Acid Sodium Salt

IUPAC Name

Sodium 1-methyl-4-

[methyl(methylcarbamoyl)amino]-1H-imidazole-

5-carboxylate

CAS Number
54536-15-1 (Acid form); Salt form often

referenced as Impurity

Molecular Formula C₈H₁₁N₄O₃Na

Molecular Weight 234.19 g/mol (Salt); 212.21 g/mol (Free Acid)

Origin
Alkaline hydrolysis of Caffeine (Pyrimidinedione

ring opening)

Synthesis & Degradation Mechanism
Understanding the origin of Caffeidine Acid is a prerequisite for elucidation. It is formed via the

base-catalyzed hydrolysis of the C1–N2 bond (or N1-C6 depending on numbering convention)

of the xanthine core, followed by ring opening.

The Hydrolytic Pathway
Initiation: Hydroxide ion (

) attacks the electrophilic carbonyl carbons of the pyrimidinedione ring of Caffeine.

Ring Opening: The bond between N1 and C2 cleaves, opening the six-membered ring while

leaving the five-membered imidazole ring intact.

Intermediate Formation: This results in Caffeidine Acid (C8 species), which retains the

carbonyl carbon as a urea moiety.

Decarboxylation (Secondary Degradation): Under prolonged heating or acidic conditions,

Caffeidine Acid loses

to form Caffeidine (C7 species).
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Figure 1: Degradation pathway of Caffeine yielding Caffeidine Acid Sodium Salt.

Experimental Protocol: Structure Elucidation
The following multi-modal analytical workflow provides self-validating evidence of the structure.

High-Resolution Mass Spectrometry (HRMS)
MS provides the first confirmation of the "C8" skeleton, distinguishing it from the "C7"

Caffeidine.

Method: ESI-QTOF (Negative and Positive Mode).

Expected Results:

Negative Mode (ESI-): The carboxylate moiety ionizes readily. Look for m/z 211.083

. This corresponds to the free acid anion (

).

Positive Mode (ESI+):m/z 213.098

.

Differentiation:

Caffeine: m/z 195.

Caffeidine:[1][2][3][4][5] m/z 169 (Loss of 44 Da corresponding to

from the acid).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing connectivity. The lack of symmetry in the side chain

and the distinct imidazole environment are diagnostic.

1H NMR (Proton) - 400 MHz, D₂O
The spectrum is characterized by four distinct singlets, confirming the presence of three methyl

groups and one aromatic proton.

Signal (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.60 - 7.80 Singlet (s) 1H H-2 (Imidazole)

Diagnostic

aromatic proton.

Downfield shift

confirms

imidazole ring

integrity.

3.65 - 3.75 Singlet (s) 3H N-Me (Imidazole)

Methyl group

attached to the

aromatic ring

(N1).

3.00 - 3.10 Singlet (s) 3H
N-Me (Urea

term.)[1]

Terminal methyl

of the urea chain.

2.70 - 2.80 Singlet (s) 3H N-Me (Internal)

Methyl on the

nitrogen linking

the urea to the

ring.

Note: Chemical shifts may vary slightly (±0.2 ppm) depending on concentration and pH.

13C NMR (Carbon) - 100 MHz, D₂O
The carbon spectrum must show 8 signals, confirming the retention of the caffeine carbon

count (unlike Caffeidine which has 7).
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Carbonyl Region (155 - 175 ppm):

~168 ppm: Carboxylate (

). Broadened due to sodium salt interaction.

~160 ppm: Urea Carbonyl (

). Diagnostic of the open ring structure.

Aromatic Region (120 - 145 ppm):

~140 ppm: C-2 (Imidazole CH).

~130 ppm: C-4 (Quaternary, substituted with urea).

~125 ppm: C-5 (Quaternary, substituted with carboxylate).

Aliphatic Region (25 - 40 ppm):

Three distinct methyl signals corresponding to the N-Me groups.

Infrared Spectroscopy (FT-IR)
IR confirms the functional group transformation from the cyclic imide of caffeine to the acyclic

carboxylate/urea.

Carboxylate (COO-): Strong asymmetric stretch at 1550–1610 cm⁻¹ and symmetric stretch at

1400 cm⁻¹.

Urea (N-CO-N): Amide II band around 1650 cm⁻¹.

Absence: The characteristic cyclic imide doublets of caffeine (1700/1660 cm⁻¹) are

altered/absent.

Structural Logic & Validation
The elucidation relies on a "process of elimination" logic flow, validated by the spectral data.
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Unknown Impurity Data
(MW 234 Salt / 212 Acid)

Q1: Is the Imidazole Ring Intact?

Yes: 1H NMR shows
aromatic singlet (H-2)

H-NMR

Q2: Is the Pyrimidine Ring Intact?

No: IR shows Carboxylate
& Urea signals

IR / 13C NMR

Q3: Did Decarboxylation Occur?

No: MS shows C8 formula
(Not C7 Caffeidine)

HRMS

Conclusion:
Caffeidine Acid Sodium Salt

(Open Ring, Non-Decarboxylated)
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Figure 2: Logical decision tree for structural confirmation.
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Key Differentiators
Feature Caffeine

Caffeidine Acid
(Salt)

Caffeidine

Formula C₈H₁₀N₄O₂ C₈H₁₁N₄O₃Na
C₈H₁₂N₄O (Wait:

C7H12N4O)

Carbon Count 8 8 7

Functional Groups Cyclic Imide Carboxylate + Urea Amide

Solubility Moderate (Water) High (Water/Ionic) High (Organic/Water)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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